molecular formula C12H14FN B1480537 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane CAS No. 2097996-37-5

7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane

Cat. No. B1480537
CAS RN: 2097996-37-5
M. Wt: 191.24 g/mol
InChI Key: VTOMKDFUOIIHNC-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .


Synthesis Analysis

This involves detailing the chemical reactions used to create the compound. It often includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products of the reaction and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Pharmacological Properties and Clinical Indications

7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane's applications in scientific research extend to its pharmacological properties and potential clinical indications. While the specific compound is not directly mentioned in available literature, related compounds like Flucytosine and Fluvoxamine showcase the broader scope of fluorinated compounds in therapeutic contexts. Flucytosine, for instance, demonstrates the conversion into metabolites that inhibit fungal RNA and DNA synthesis, highlighting the role of fluorinated compounds in antifungal treatments (Vermes, Guchelaar, & Dankert, 2000). Similarly, Fluvoxamine's pharmacological profile, emphasizing its selective serotonin reuptake inhibition, underscores the utility of fluorinated compounds in addressing mental health disorders (Claassen, 1983).

Antitumor Activity

The antitumor potential of fluorinated compounds, analogous to 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane, is evident in the development of TAS-102, which combines a thymidine-based nucleoside analog with a thymidine phosphorylase inhibitor, showcasing a distinct mechanism of action in cancer therapy (Lenz, Stintzing, & Loupakis, 2015). This highlights the potential of fluorinated compounds in developing novel cancer treatments.

Environmental and Toxicological Studies

The environmental impact and biodegradability of fluorinated compounds, including those structurally related to 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane, are significant areas of research. Studies on polyfluoroalkyl chemicals reveal the environmental fate and degradation pathways of these compounds, shedding light on their persistence and potential toxicological effects (Liu & Avendaño, 2013). This is crucial for assessing the environmental risk associated with the use and disposal of fluorinated compounds.

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of fluorinated compounds, like 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane, is vital for expanding their applications in various fields. A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory materials, demonstrates the ongoing advancements in the field of fluorine chemistry, which could be relevant to synthesizing and understanding compounds like 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane (Qiu et al., 2009).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It could include toxicity information, flammability, and precautions for safe handling .

Future Directions

This involves speculating on potential future research directions or applications for the compound. It could be based on its properties, its mechanism of action, or gaps in the current understanding of the compound .

properties

IUPAC Name

7-(2-fluorophenyl)-5-azaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c13-11-4-2-1-3-9(11)10-7-14-8-12(10)5-6-12/h1-4,10,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOMKDFUOIIHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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